
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” is a complex organic compound . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring attached to a piperazine ring, which is further attached to a pyridazine ring. The pyridazine ring also has a pyrrolidine ring attached to it .Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.208 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.科学的研究の応用
Synthesis and Applications in Drug Development
One area of application is in the synthesis of novel compounds for potential drug development. For example, the synthesis of novel classes of compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, which involves starting from related furan and thiophene derivatives, illustrates the potential for creating new molecules with significant biological activities (Gani Koza et al., 2013). These synthesis processes could be applied to the compound for the development of new pharmaceuticals.
Antagonistic Effects on Receptors
Another research direction involves the evaluation of heterocyclic compounds, which are structurally similar to the compound , as antagonists for specific receptors, indicating potential applications in treating various conditions. For instance, the study on heterocyclic replacement of the central phenyl core in diamine-based histamine H3 receptor antagonists showcases the therapeutic potential of these compounds (Devin M Swanson et al., 2009).
Antipsychotic Potential
Research into conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors points to the potential of structurally related compounds in the development of antipsychotic medications (E. Raviña et al., 2000). This area suggests a potential application for the compound in the field of neuropsychiatric disorder treatments.
Antitumor and Antimicrobial Applications
Compounds synthesized from pyrazolyl-substituted 2(3H)-furanone showing high activities against carcinoma cell lines point towards the compound's potential application in cancer research (Wael S. I. Abou-Elmagd et al., 2016). Additionally, research into novel syntheses of bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives with antimicrobial evaluations suggests potential applications in developing new antimicrobial agents (Farag M. A. Altalbawy, 2013).
将来の方向性
特性
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-5-6-16(20-19-14)21-7-1-2-8-21)22-9-11-23(12-10-22)18(25)15-4-3-13-26-15/h3-6,13H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMHMCQUMVQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2477136.png)
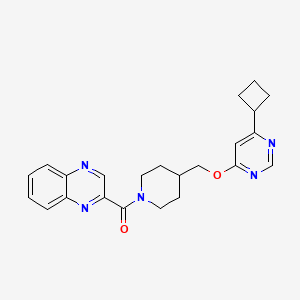

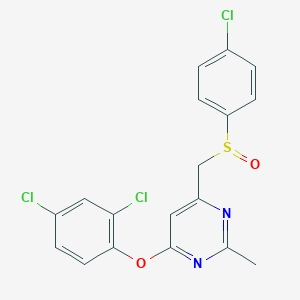
![Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2477146.png)

![ethyl N-[({2-[1-(phenylsulfonyl)piperidin-4-yl]ethyl}amino)carbonyl]alaninate](/img/structure/B2477148.png)
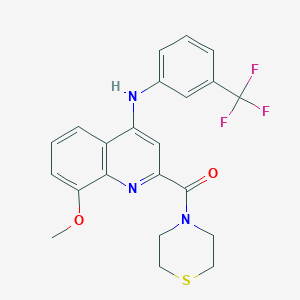

![2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate](/img/structure/B2477151.png)
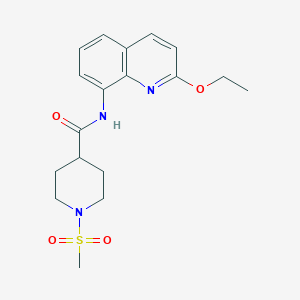
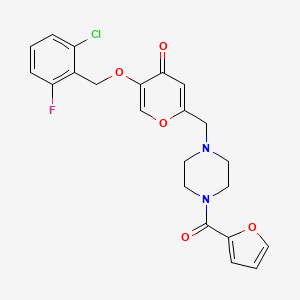
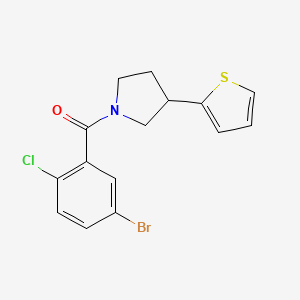
![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)